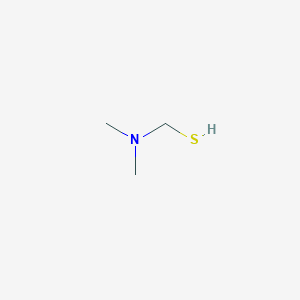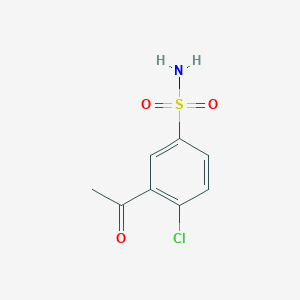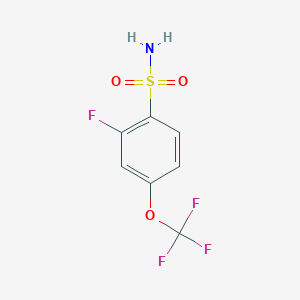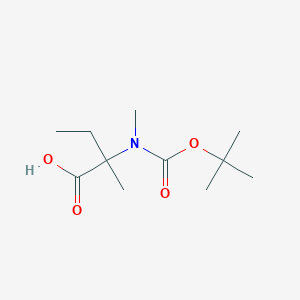
(Dimethylamino)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylamino)methanethiol is an organic compound characterized by the presence of both a dimethylamino group and a thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methanethiol can be achieved through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydrogen sulfide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylamine, formaldehyde, and hydrogen sulfide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Dimethylamino)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amines and thiols.
Aplicaciones Científicas De Investigación
(Dimethylamino)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Dimethylamino)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and function.
Comparación Con Compuestos Similares
Dimethylaminoethanethiol: Similar in structure but with an ethyl group instead of a methylene group.
Dimethylaminopropanethiol: Contains a propyl group, offering different reactivity and applications.
Uniqueness: (Dimethylamino)methanethiol is unique due to its specific combination of a dimethylamino group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both nucleophilic and electrophilic characteristics.
Propiedades
Número CAS |
98026-29-0 |
|---|---|
Fórmula molecular |
C3H9NS |
Peso molecular |
91.18 g/mol |
Nombre IUPAC |
dimethylaminomethanethiol |
InChI |
InChI=1S/C3H9NS/c1-4(2)3-5/h5H,3H2,1-2H3 |
Clave InChI |
XRCSLUACVDPFLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)


![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)



amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
